2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide
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Overview
Description
2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide is a complex organic compound that features both pyrazole and indole moieties. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of these two rings in a single molecule makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyrazole-4-carbaldehyde with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C . This reaction forms the pyrazole-indole conjugate, which is then acylated with phenylacetyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Safety measures and environmental considerations are also crucial in industrial settings to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
The mechanism of action of 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride
- N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
Uniqueness
2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide is unique due to the combination of pyrazole and indole rings, which are both known for their significant biological activities. This dual presence enhances its potential as a pharmacologically active compound, offering a broader range of interactions with biological targets compared to compounds with only one of these rings.
Properties
CAS No. |
827318-37-6 |
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Molecular Formula |
C19H16N4O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide |
InChI |
InChI=1S/C19H16N4O/c24-19(8-13-4-2-1-3-5-13)22-16-7-6-14-9-17(23-18(14)10-16)15-11-20-21-12-15/h1-7,9-12,23H,8H2,(H,20,21)(H,22,24) |
InChI Key |
PJJRAGLVEWAERQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C=C(N3)C4=CNN=C4 |
Origin of Product |
United States |
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